molecular formula C17H19BrClN3O2 B2657808 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 1049415-76-0

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2657808
CAS No.: 1049415-76-0
M. Wt: 412.71
InChI Key: MSANRMCXHQTEJQ-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is an organic compound belonging to the class of 2-furanilides. These are aromatic heterocyclic compounds containing a furan ring substituted at the 2-position with an anilide

Preparation Methods

The synthesis of 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide involves several steps. One common method includes the reaction of 5-bromo-2-furoic acid with 1-(2-aminoethyl)-4-(4-chlorophenyl)piperazine under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the progress monitored by thin-layer chromatography (TLC) . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids or bases for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide include other 2-furanilides and piperazine derivatives. For example:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-bromo-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrClN3O2/c18-16-6-5-15(24-16)17(23)20-7-8-21-9-11-22(12-10-21)14-3-1-13(19)2-4-14/h1-6H,7-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSANRMCXHQTEJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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